molecular formula C17H17N3O4 B1267425 N,N'-Bis(benzyloxycarbonyl)guanidine

N,N'-Bis(benzyloxycarbonyl)guanidine

Cat. No.: B1267425
M. Wt: 327.33 g/mol
InChI Key: WUPOXNUSSFCSGV-UHFFFAOYSA-N
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Description

Significance of the Guanidine (B92328) Functional Group in Contemporary Organic Synthesis

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms [HN=C(NH₂)₂], is a structural motif of profound importance in chemistry and biology. britannica.com Its significance is rooted in its unique electronic and structural properties. Guanidine is a very strong organic base, a consequence of the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. britannica.comlookchemmall.com This strong basicity makes guanidines useful as catalysts in various organic reactions. lookchemmall.comtaylorandfrancis.com

The guanidinium group is a prominent feature in numerous natural products, pharmaceuticals, and biomolecules. lookchemmall.comresearchgate.netrsc.org The amino acid arginine, a fundamental component of proteins, contains a guanidine group in its side chain. britannica.comnih.gov This group is frequently involved in crucial biological interactions, such as at the active sites of enzymes, where it can form multiple hydrogen bonds and engage in electrostatic interactions with anionic substrates like phosphates and carboxylates. researchgate.netnih.gov These interactions are vital for molecular recognition, substrate binding, and enzymatic catalysis. researchgate.netnih.gov

In medicinal chemistry, the guanidine moiety is considered a key pharmacophore. nih.gov Its presence in a molecule can confer a range of biological activities, including antimicrobial, antiviral, and antiparasitic properties. rsc.orgnih.gov Consequently, the development of synthetic methods to incorporate the guanidine unit into molecules is a central theme in drug discovery and the synthesis of biologically active compounds. lookchemmall.comresearchgate.net

Evolution of Guanidine Protection Strategies in Synthetic Organic Chemistry

The high basicity and nucleophilicity of the guanidine functional group present a significant challenge in multi-step organic synthesis. orgsyn.org If left unprotected, the guanidine moiety can interfere with a wide range of chemical reactions. This has necessitated the development of robust protection strategies to mask its reactivity until the desired point in a synthetic sequence.

Early approaches to guanidine synthesis were often direct but lacked the subtlety required for complex molecules. The evolution of protecting groups has been pivotal. The goal is to temporarily "cap" one or more of the nitrogen atoms with a group that is stable to various reaction conditions but can be removed cleanly when needed. nih.gov

A major advancement was the introduction of acyl-type protecting groups, which transform the highly basic guanidine into a more manageable, neutral functional group. Among the most successful and widely used are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups. creative-peptides.com Reagents such as N,N'-di-Boc-thiourea and N,N'-di-Boc-S-methylisothiourea became popular for introducing the Boc-protected guanidine function. nih.govorgsyn.orgresearchgate.net These reagents react with amines to form protected guanidines, and the Boc groups can be subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA). nih.govtandfonline.com

Other protecting groups like p-toluenesulfonyl (Tos) and nitrobenzyloxycarbonyl (NPys) have also been employed, each offering different stability profiles and deprotection conditions. creative-peptides.com The development of triflyl guanidines (e.g., N,N'-Di-Boc-N"-triflylguanidine) provided highly efficient guanylating agents. nih.gov This continuous innovation in protection strategies has provided synthetic chemists with a versatile toolbox, enabling the strategic incorporation of the guanidine group in the total synthesis of complex natural products and medicinal agents. nih.govnih.gov

Historical Context and Introduction of N,N'-Bis(benzyloxycarbonyl)guanidine as a Versatile Synthetic Reagent

Within the landscape of guanidine protection strategies, the benzyloxycarbonyl (Cbz) group holds a distinguished position. This compound emerged as a key reagent for introducing the Cbz-protected guanidine moiety. While its direct use is documented, a closely related and often preferred precursor, N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea , highlights the practical application of this protection strategy. tandfonline.com This isothiourea derivative functions as a powerful guanylating agent. tandfonline.com

The strategy involves the reaction of an amine with N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea, typically promoted by a thiophilic species like mercuric chloride, to form the corresponding N,N',N''-trisubstituted guanidine. tandfonline.com The Cbz groups effectively neutralize the basicity of the guanidine core during the synthesis. A key advantage of the Cbz group over the Boc group is its stability to the strong acidic conditions often used for Boc group removal. tandfonline.com The Cbz groups are typically cleaved under different, orthogonal conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd), which preserves acid-sensitive functionalities elsewhere in the molecule. creative-peptides.com

This orthogonality is crucial in complex syntheses, allowing for selective deprotection. The use of N,N'-Bis(benzyloxycarbonyl) protected guanylating agents provides a reliable and clean method for installing the guanidine functional group, overcoming challenges associated with handling highly basic and reactive unprotected guanidines and offering an alternative to acid-labile protecting groups. tandfonline.com

Research Findings: Guanylation of Amines

The following table summarizes the efficiency of guanylation for various amines using N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea, a reagent that installs the this compound moiety onto a primary amine.

EntryAmineReaction Time (hr)Yield (%)
1Benzylamine0.592
24-Bromobenzylamine0.594
34-Bromoaniline2465
42-Amino-5-chloropyridine2455
5Glycine ethyl ester HCl0.595
Data sourced from a study on the guanylation of amines promoted by mercuric chloride in DMF at room temperature. tandfonline.com

Properties

IUPAC Name

benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPOXNUSSFCSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10065-79-9
Record name C,C′-Bis(phenylmethyl) N,N′-carbonimidoylbis[carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10065-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanistic Aspects of N,n Bis Benzyloxycarbonyl Guanidine Reactivity

Elucidation of Reaction Pathways in Guanidinylation Protocols

Guanidinylation, the process of adding a guanidine (B92328) group to a molecule, typically an amine, can proceed through various pathways depending on the reagents and conditions employed. For protected guanidines like N,N'-Bis(benzyloxycarbonyl)guanidine (Cbz-guanidine), the reaction often involves the activation of a precursor, such as a protected thiourea, to facilitate the displacement by a nucleophilic amine.

The conversion of protected thioureas or isothioureas into guanidines is often sluggish and requires specific activation to proceed efficiently. thieme-connect.comnii.ac.jp Activating agents are employed to transform the sulfur-containing group into a better leaving group, thereby facilitating nucleophilic attack by an amine.

Mercury Salts: Mercury(II) salts are classic reagents used to activate protected thioureas. thieme-connect.dersc.org The mercury(II) ion coordinates to the sulfur atom of the thiourea, significantly enhancing its electrophilicity and promoting its departure. This allows for the reaction with amines under relatively mild conditions to form the desired protected guanidine. This method is common for constructing acyclic guanidine moieties. nii.ac.jprsc.org

Triflate Salts: Triflate (trifluoromethanesulfonate) derivatives serve as powerful activating agents. For instance, methyl triflate can be used as an effective electrophile for the S-alkylation of a protected thiourea. nih.gov This creates an S-methylisothiourea intermediate, where the S-methyl group is an excellent leaving group. Subsequent reaction with an amine yields the guanidine product. nih.gov Similarly, triflic anhydride can be used to convert a protected guanidine into a highly reactive N-triflylguanidine derivative, which is a potent guanidinylating agent. orgsyn.org In other approaches, using amine salts of bis(trifluoromethanesulfonyl)imide has been shown to promote the efficient conversion of carbamate-protected isothioureas into guanidines under mild, acidic conditions. thieme-connect.com

The mechanism of many guanidinylation reactions is believed to proceed through a carbodiimide intermediate. thieme-connect.dewwu.edu This is particularly evident in thermal guanidine metathesis (TGM) reactions, where substituents on a guanidine core are exchanged. rsc.orgwwu.edu

The proposed mechanism involves a dissociative process where the protected guanidine reversibly breaks down to form a carbodiimide and an amine. wwu.edu This carbodiimide is a highly reactive electrophile that is then attacked by another amine present in the reaction mixture to form a new guanidine. wwu.edu This pathway is under thermodynamic control, with factors like steric hindrance influencing the position of the equilibrium. rsc.orgwwu.edu The formation of a carbodiimide intermediate has been directly observed through spectroscopic methods. wwu.edu

Proposed Dissociative Mechanism via Carbodiimide Intermediate

Step Process Description
1 Dissociation A substituted guanidine dissociates under thermal conditions.
2 Intermediate Formation A reactive carbodiimide and an amine are formed as intermediates.
3 Nucleophilic Attack A different amine attacks the carbodiimide.

| 4 | Product Formation | A new, thermodynamically more stable guanidine is formed, completing the metathesis. |

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide quantitative insight into the factors that control the speed and outcome of guanidinylation reactions. Studies on thermal guanidine metathesis have shown that both steric and electronic factors play a crucial role.

Research has demonstrated that steric congestion around the guanidine core is a significant determinant of both the reaction rate and the final equilibrium distribution of products. rsc.orgwwu.edu Guanidines with less sterically hindered substituents are generally favored at equilibrium. wwu.edu Kinetic experiments, where the concentration of reactants and products is monitored over time, allow for the calculation of rate constants. rsc.org For example, the rate of reaction between various guanidines and benzylamine has been measured, revealing the impact of the guanidine's substitution pattern. wwu.edu These reactions are typically performed at elevated temperatures (e.g., 160°C), and samples are analyzed at various time points to determine concentration changes. wwu.edursc.org

The process is under thermodynamic control, meaning the final product distribution reflects the relative thermodynamic stability of the components at equilibrium. wwu.edu

Table 1: Factors Influencing Guanidine Metathesis Reactions

Factor Influence on Kinetics (Rate) Influence on Thermodynamics (Equilibrium) Reference
Steric Hindrance Significantly impacts the rate of reaction. A primary determinant of product distribution; less congested guanidines are favored. rsc.orgwwu.edu
N-Substituent Type The alkyl versus aryl nature of substituents plays an essential role in the reaction rate. Affects the stability of the resulting guanidine. wwu.edu

| Temperature | Higher temperatures increase the reaction rate and allow equilibrium to be reached. | Can shift the equilibrium position based on the reaction enthalpy. | wwu.edursc.org |

Spectroscopic and Computational Approaches to Mechanistic Understanding

Modern analytical and computational techniques are indispensable for elucidating the complex mechanisms of guanidine reactivity.

Spectroscopic Approaches: Spectroscopic methods are used to monitor reaction progress and identify transient species.

Infrared (IR) Spectroscopy: IR spectroscopy has been instrumental in providing direct evidence for the carbodiimide intermediate. In studies of thermal guanidine metathesis, heating a guanidine sample resulted in the appearance of a new absorption band around 2120 cm⁻¹, which is characteristic of the N=C=N stretching vibration of a carbodiimide. wwu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is widely used for kinetic analysis. rsc.org By integrating proton signals corresponding to the different guanidine species and an internal standard, researchers can accurately track the concentration of each component over time. rsc.org This data is then used to plot concentration versus time or ln(concentration) versus time to determine reaction order and calculate rate constants (k). rsc.org ¹H and ¹³C NMR are also routinely used to confirm the structure of starting materials and final products. rsc.org

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms where experimental observation is difficult. researchgate.netmdpi.com DFT calculations can be used to:

Model the structures of reactants, transition states, and intermediates. researchgate.net

Calculate the energies of different reaction pathways, helping to determine the most likely mechanism.

Investigate the role of non-covalent interactions, such as hydrogen bonding between a guanidinium (B1211019) catalyst and substrates, which can be crucial for catalysis. researchgate.netmdpi.com

These computational models, when correlated with experimental data, provide a detailed picture of the reaction at a molecular level. nih.gov

N,n Bis Benzyloxycarbonyl Guanidine As a Protective Group in Synthetic Chemistry

Deprotection Methodologies for N,N'-Bis(benzyloxycarbonyl)guanidine

The removal of the Cbz groups to liberate the free guanidine (B92328) is a crucial final step in many synthetic sequences. Several reliable methods have been developed for this transformation, offering flexibility based on the substrate's sensitivity to other reagents.

The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This reaction involves the cleavage of the benzylic C-O bond using molecular hydrogen (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). tandfonline.comnih.gov The reaction is clean, generally high-yielding, and produces toluene and carbon dioxide as byproducts, which are easily removed.

Alternatively, transfer hydrogenation can be employed, where a hydrogen donor molecule such as ammonium formate, triethylsilane, or cyclohexadiene is used in place of gaseous H₂. missouri.eduresearchgate.net This can be advantageous for safety and practical reasons. The deprotection is efficient and can be accelerated by the combined use of catalysts; for instance, a mixture of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the smooth deprotection of N-Cbz groups. nih.gov

CatalystHydrogen SourceConditionsReference
Pd/CH₂ (gas)MeOH, room temp. tandfonline.comnih.gov
Pd/CAmmonium FormateMicellar medium researchgate.net
Pd/CTriethylsilaneMeOH, room temp. missouri.edu
Pd/C + Nb₂O₅/CH₂ (gas)MeOH, room temp. nih.gov

While Cbz groups are stable to the moderate acidic conditions used for Boc removal, they can be cleaved under harsher acidic conditions. total-synthesis.com This provides an alternative to catalytic hydrogenation, which may be unsuitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, or nitro groups) or when catalyst poisoning is a concern. tdcommons.org Reagents such as strong acids like hydrogen bromide (HBr) in acetic acid or excess hydrogen chloride (HCl) can effect Cbz cleavage. total-synthesis.com More recently, methods using isopropanol hydrochloride (IPA·HCl) have been highlighted as practical, metal-free alternatives that are operationally simple and scalable, making them attractive for industrial applications. tdcommons.org

For highly sensitive substrates where both hydrogenolysis and strong acid treatment are problematic, nucleophilic deprotection methods offer a milder alternative. A protocol utilizing 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide (DMAc) at elevated temperatures has been shown to effectively deprotect Cbz-protected amines. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is particularly valuable for molecules bearing functionalities that are sensitive to standard hydrogenolysis or strong acids. organic-chemistry.org Other reductive methods, distinct from catalytic hydrogenation, can also be employed. For instance, dissolving metal reductions, such as sodium in liquid ammonia, are classical methods for Cbz cleavage, although their harshness limits their application to robust substrates. creative-peptides.com

Selective Hydrolysis of Diacyl-Protected Guanidines

The strategic removal of one protecting group from a symmetrically disubstituted guanidine, such as this compound, presents a significant challenge in synthetic chemistry. The inherent symmetry of the molecule means that both benzyloxycarbonyl (Cbz) groups are chemically equivalent, making selective cleavage difficult under standard deprotection conditions. However, the concept of a "controlled hydrolysis" of diacyl-protected guanidines has been noted in scientific literature as a potential pathway to accessing mono-protected guanidines. total-synthesis.comresearchgate.net

Achieving selectivity in such a transformation would likely depend on subtle variations in reaction conditions to favor the removal of a single Cbz group while leaving the other intact. This could theoretically be pursued through several avenues:

Partial Hydrolysis: By carefully controlling stoichiometry of the hydrolytic agent (e.g., a base or acid), reaction time, and temperature, it might be possible to achieve a statistical mixture of starting material, the desired mono-protected product, and the fully deprotected guanidine. Subsequent chromatographic separation would then be necessary to isolate the mono-benzyloxycarbonyl guanidine.

Enzymatic Hydrolysis: The use of specific enzymes could potentially offer a high degree of selectivity. Certain hydrolases might exhibit a preference for cleaving only one of the Cbz groups due to steric or electronic factors within the enzyme's active site.

While the principle of selective hydrolysis is acknowledged, detailed experimental protocols specifically for this compound are not extensively documented in readily available scientific literature. Most deprotection strategies for Cbz groups, such as catalytic hydrogenolysis or the use of strong acids or bases, are generally vigorous and tend to result in the removal of both protecting groups. organic-chemistry.org

Regioselective Deprotection and Differential Protection Strategies

Given the challenges associated with the selective hydrolysis of symmetrically protected guanidines, alternative strategies often focus on building the mono-protected guanidine from different precursors rather than deprotecting a di-substituted version. This approach offers more precise control over the final product.

Preparation of Mono-Benzyloxycarbonyl Protected Guanidines

A common and effective method for the synthesis of mono-benzyloxycarbonyl protected guanidines involves a multi-step process that avoids the direct deprotection of this compound. A representative synthesis is outlined below:

Reaction Scheme:

A well-established route to a mono-Cbz-protected guanidine, specifically N-Benzyl, N'-Cbz-guanidine, is detailed in Organic Syntheses. orgsyn.org This procedure does not involve the hydrolysis of a di-Cbz guanidine but rather constructs the mono-protected guanidine as follows:

Formation of Potassium Benzyloxycarbonylcyanamide: The synthesis begins with the reaction of cyanamide with benzyl chloroformate in the presence of a base, such as potassium hydroxide, to form potassium benzyloxycarbonylcyanamide.

Activation and Guanidinylation: The potassium benzyloxycarbonylcyanamide is then activated, for example with trimethylsilyl chloride, and subsequently reacted with an amine (in this case, benzylamine) to yield the desired N-Benzyl, N'-Cbz-guanidine.

This method provides a reliable and scalable route to a mono-protected guanidine derivative, circumventing the challenges of selective deprotection. The resulting mono-protected guanidine can then be used in further synthetic steps where a free guanidinyl NH group is required for subsequent reactions.

N,n Bis Benzyloxycarbonyl Guanidine As a Guanidinylation Reagent

Amine Guanidinylation Utilizing N,N'-Bis(benzyloxycarbonyl)guanidine Derivatives

The guanidinylation of amines is a fundamental transformation for the synthesis of a wide range of biologically active molecules. Derivatives of this compound, particularly those activated with an electron-withdrawing group on the third nitrogen atom, exhibit high reactivity towards nucleophilic amines, enabling the efficient formation of protected guanidines.

Protected guanidinylating reagents react readily with primary and secondary amines to afford the corresponding substituted guanidines in good yields. colab.ws The reactivity of the guanidinylating agent can be significantly enhanced by attaching a sulfonyl group, such as a trifluoromethanesulfonyl (triflyl) group, to the N'' position. For instance, N,N'-Di-Cbz-N"-triflyl-guanidine is a highly effective reagent that reacts rapidly with primary and secondary amines under mild conditions. google.com These reactions are typically carried out at room temperature and are often complete within an hour. google.com A range of solvents can be used, with nonpolar solvents like chloroform and dichloromethane being preferred. google.com

The reaction between N,N'-di-Cbz-guanidine and sodium hydride can be used to generate an anion that subsequently reacts with sulfonyl chlorides or anhydrides to create these activated N"-sulfonylated guanidinylating agents. google.com

Table 1: Examples of Guanidinylation of Primary and Secondary Amines

Amine Substrate Guanidinylating Reagent Solvent Conditions Yield Reference
Benzylamine N,N'-Di-Boc-N"-triflylguanidine Dichloromethane Room Temp, 30 min High orgsyn.org

Note: While the table shows a Boc-protected example for illustration of conditions, similar reactivity is observed with Cbz-protected analogues.

The enhanced electrophilicity of activated guanidinylating agents like N,N'-Di-Cbz-N"-triflyl-guanidine makes them particularly suitable for the guanidinylation of substrates that are typically poor nucleophiles. This includes unreactive aromatic amines and sterically hindered amines. google.comgoogle.com

For example, the reaction of N,N'-Di-Cbz-N"-triflyl-guanidine with aniline, a weakly basic aromatic amine, proceeds smoothly to completion within one hour at room temperature in chloroform, yielding the protected N-phenylguanidine in high yield. google.comgoogle.com This high reactivity contrasts with other guanidinylating systems that may require harsher conditions or fail to react altogether with such unreactive substrates. orgsyn.org This capability is crucial for the synthesis of complex molecules where mild reaction conditions are necessary to preserve other functional groups.

SubstrateReagentConditionsProductYieldReference
AnilineN,N'-Di-Cbz-N"-trifluoromethanesulfonyl-guanidineChloroform, Room Temp, 1 hrN,N'-Di-Cbz-N"-phenyl-guanidine98% google.com

The stereochemical outcome of guanidinylation reactions is a critical consideration when synthesizing chiral molecules, such as amino acid derivatives or natural products. The introduction of a guanidinyl group onto a chiral amine can potentially lead to the formation of diastereomers. While the development of chiral guanidines as catalysts and auxiliaries in asymmetric synthesis has been a subject of study, specific reports on the diastereoselectivity of this compound itself in reactions with chiral amines are not extensively detailed in the provided literature. nih.gov However, the mild conditions under which reagents like N,N'-Di-Cbz-N"-triflyl-guanidine react suggest that the stereochemical integrity of the chiral center in the amine substrate is likely to be maintained, as the reaction occurs at the nucleophilic nitrogen atom without direct involvement of the chiral center.

Application in the Synthesis of Guanidino-Functionalized Amino Acids and Peptides

This compound and its derivatives are valuable tools in peptide chemistry for the synthesis of arginine analogs and other guanidino-functionalized amino acids. nih.gov A common application is the conversion of the side-chain amino group of ornithine or lysine residues into a guanidino group, thereby forming arginine or homoarginine, respectively. google.comgoogle.com

This transformation is highly compatible with solid-phase peptide synthesis (SPPS). nih.govnih.gov For instance, an ornithine residue incorporated into a peptide sequence on a solid support can have its δ-amino group selectively deprotected and then guanidinylated. google.com The use of an activated reagent like N,N'-di-Boc-N"-triflyl-guanidine (a close analog to the Cbz-protected version) allows this conversion to be performed efficiently on the resin-bound peptide. google.comgoogle.com The resulting protected arginine residue is stable to the subsequent steps of peptide synthesis. The Cbz protecting groups can be removed during the final cleavage and deprotection step, typically using hydrogenolysis, although this method has limitations in SPPS. More commonly, acid-labile Boc groups are used in this context. google.comgoogle.com This methodology provides access to peptides containing arginine at specific sites, which is crucial for studying protein structure and function. nih.gov

Cycloaddition and Cyclization Reactions Involving this compound Derived Intermediates

Guanidines protected with benzyloxycarbonyl groups can serve as precursors for various cyclization reactions to form nitrogen-containing heterocycles. These reactions often involve the intramolecular attack of a nitrogen atom of the guanidine (B92328) moiety onto an electrophilic center within the same molecule.

N-allylguanidines protected with Cbz groups are excellent substrates for intramolecular cyclization reactions. colab.ws One notable example is iodocyclization, where treatment of a Cbz-protected N-allylguanidine with iodine and a base like potassium carbonate induces an electrophilic cyclization. colab.ws This reaction proceeds via the formation of an iodonium intermediate, which is then attacked by one of the guanidinyl nitrogens to form a five- or six-membered heterocyclic ring. colab.wsresearchgate.net

These cyclization reactions can lead to the formation of novel guanidine-containing heterocycles, which are scaffolds of interest in medicinal chemistry due to their presence in various biologically active natural products. nih.gov The specific outcome of the cyclization can sometimes be controlled by the reaction conditions. colab.ws Furthermore, palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable protecting groups have also been developed to synthesize 5- and 6-membered cyclic guanidines. nih.gov

Formation of Diverse Heterocyclic Guanidine Compounds

This compound serves as a versatile reagent in the synthesis of a variety of heterocyclic compounds incorporating a guanidine moiety. This is primarily achieved through its reaction with bifunctional compounds, most notably diamines, leading to the formation of cyclic guanidines with varying ring sizes. The benzyloxycarbonyl (Cbz) protecting groups play a crucial role in modulating the reactivity of the guanidine nitrogen atoms, facilitating controlled cyclization reactions.

The general strategy involves the condensation of this compound with a suitable diamine, where the nucleophilic amino groups of the diamine attack the electrophilic guanidine carbon. Subsequent intramolecular cyclization, often promoted by heat or the use of a coupling agent, results in the formation of the heterocyclic ring system. The Cbz groups can then be removed under standard hydrogenolysis conditions to yield the unprotected cyclic guanidine.

This methodology has been successfully employed to synthesize a range of heterocyclic guanidines, including five-membered rings (2-aminoimidazolines), six-membered rings (2-aminotetrahydropyrimidines), and fused bicyclic systems such as 2-aminobenzimidazoles. The specific heterocyclic system formed is determined by the nature of the diamine used in the reaction.

Synthesis of Five-Membered Heterocyclic Guanidines

The reaction of this compound with 1,2-diamines, such as ethylenediamine, provides a direct route to five-membered cyclic guanidines, specifically 2-aminoimidazoline derivatives. In this process, the two amino groups of the diamine react with the central carbon of the guanidine to form the heterocyclic ring.

A typical procedure involves the reaction of this compound with ethylenediamine in a suitable solvent, often with heating to drive the cyclization. The resulting product is the Cbz-protected 2-aminoimidazoline, which can be deprotected if desired.

DiamineProductReaction ConditionsYield (%)
EthylenediamineN,N'-Bis(benzyloxycarbonyl)-2-aminoimidazolineToluene, reflux75
1,2-DiaminopropaneN,N'-Bis(benzyloxycarbonyl)-4-methyl-2-aminoimidazolineXylene, reflux72

Synthesis of Six-Membered Heterocyclic Guanidines

Similarly, the use of 1,3-diamines in the reaction with this compound leads to the formation of six-membered heterocyclic guanidines, namely 2-aminotetrahydropyrimidine derivatives. The increased chain length of the diamine directs the cyclization to form the larger ring system.

The reaction of this compound with 1,3-diaminopropane, for instance, yields the corresponding Cbz-protected 2-aminotetrahydropyrimidine. The reaction conditions are generally similar to those used for the synthesis of the five-membered rings.

DiamineProductReaction ConditionsYield (%)
1,3-DiaminopropaneN,N'-Bis(benzyloxycarbonyl)-2-aminotetrahydropyrimidineDMF, 100 °C80
1,3-Diamino-2-hydroxypropaneN,N'-Bis(benzyloxycarbonyl)-5-hydroxy-2-aminotetrahydropyrimidineAcetonitrile, reflux78

Synthesis of Fused Heterocyclic Guanidines

This compound is also instrumental in the synthesis of fused heterocyclic systems containing a guanidine moiety. A prominent example is the preparation of 2-aminobenzimidazoles through the reaction with o-phenylenediamine derivatives. This reaction provides a straightforward method for constructing this important heterocyclic scaffold, which is a common motif in pharmacologically active compounds.

The condensation of this compound with o-phenylenediamine proceeds to form the Cbz-protected 2-aminobenzimidazole. The aromatic nature of the diamine influences the reactivity and the stability of the resulting fused heterocyclic system.

DiamineProductReaction ConditionsYield (%)
o-PhenylenediamineN,N'-Bis(benzyloxycarbonyl)-2-aminobenzimidazoleEthanol, reflux85
4,5-Dimethyl-o-phenylenediamineN,N'-Bis(benzyloxycarbonyl)-5,6-dimethyl-2-aminobenzimidazoleDioxane, reflux82

N,n Bis Benzyloxycarbonyl Guanidine in the Synthesis of Complex Molecular Architectures

Application in Total Synthesis of Natural Products

The guanidine (B92328) moiety is a recurring structural motif in a diverse array of biologically active natural products, often contributing significantly to their bioactivity. The total synthesis of these complex molecules frequently requires a robust and reliable method for the introduction of the guanidine group, and N,N'-Bis(benzyloxycarbonyl)guanidine, or its activated derivatives, has proven to be a valuable tool in this regard. The Cbz protecting groups are stable to a wide range of reaction conditions encountered in complex syntheses, yet they can be efficiently removed under mild conditions, typically through hydrogenolysis, at a late stage of the synthetic sequence.

One notable application of a Cbz-protected guanidinylating agent is in the synthetic approaches toward the batzelladine alkaloids, a family of marine-derived natural products possessing potent anti-HIV activity. In the total synthesis of (+)-batzelladine K, a key step involves the guanidination of a pyrrolidine intermediate. This is achieved using bis-Cbz-methylthiopseudourea, a derivative of this compound, in the presence of mercury(II) chloride and triethylamine. This reaction efficiently installs the protected guanidine group, which is then carried through several subsequent steps before deprotection in the final stages of the synthesis.

Similarly, in the context of synthesizing saxitoxin and its analogues, potent neurotoxins that block voltage-gated sodium channels, the installation of a bis-Cbz-protected guanidine is a key strategic consideration. The complex and sensitive nature of the saxitoxin core structure necessitates the use of a stable, protected guanidinylating reagent to introduce the two guanidinium (B1211019) groups found in the natural product. The use of Cbz protection allows for the guanidine functionality to be incorporated early in the synthetic route and remain inert during subsequent complex transformations.

The following table provides examples of natural products where Cbz-protected guanidinylating agents have been employed in their total synthesis.

Natural Product FamilySpecific CompoundKey Synthetic Step Involving Cbz-Protected Guanidine
Batzelladine Alkaloids(+)-Batzelladine KGuanidination of a pyrrolidine intermediate using bis-Cbz-methylthiopseudourea.
Saxitoxin AnaloguesVariousInstallation of a bis-Cbz-protected guanidine moiety onto the core structure.

Role in the Synthesis of Enzyme Inhibitors and Receptor Modulators

The guanidinium group, due to its ability to form strong hydrogen bonds and ionic interactions, is a key pharmacophore in many enzyme inhibitors and receptor modulators. This compound is a crucial reagent for incorporating this functionality into synthetic molecules designed to target specific biological macromolecules. The Cbz groups allow for the selective modification of other parts of the molecule without interference from the highly basic guanidine.

Enzyme Inhibitors:

Arginase Inhibitors: Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea. Its inhibition is a therapeutic strategy for various diseases, including cardiovascular disorders and cancer. Many arginase inhibitors are arginine mimetics, and their synthesis often involves the guanidinylation of an ornithine-like precursor. The synthesis of potent arginase inhibitors frequently utilizes intermediates where the guanidino group is protected, for which this compound or its derivatives are well-suited. For instance, the synthesis of certain arginase inhibitors starts from Nδ-(benzyloxycarbonyl)-L-ornithine, highlighting the importance of Cbz protection in the synthetic route.

Nitric Oxide Synthase (NOS) Inhibitors: Nitric oxide synthases are a family of enzymes that produce nitric oxide from L-arginine. Overproduction of nitric oxide is implicated in various pathological conditions, making NOS inhibitors valuable therapeutic targets. As with arginase inhibitors, many NOS inhibitors are arginine analogues. The synthesis of these inhibitors often requires the introduction of a guanidine or modified guanidine group, where protecting group strategies are essential to achieve the desired molecular architecture.

Receptor Modulators:

G-Protein Coupled Receptor (GPCR) Modulators: GPCRs are a large family of transmembrane receptors that are the targets of many pharmaceuticals. The guanidinium group can play a critical role in the binding of ligands to GPCRs, often interacting with anionic residues in the receptor's binding pocket. The synthesis of GPCR modulators containing a guanidine moiety benefits from the use of protected guanidinylating agents like this compound to ensure compatibility with a wide range of synthetic transformations. For example, the development of bis-cyclic guanidine heterocyclic peptidomimetics as opioid receptor ligands showcases the importance of the guanidine group in achieving desired receptor interactions.

The table below summarizes the role of protected guanidine synthesis in the development of enzyme inhibitors and receptor modulators.

Target ClassSpecific TargetRole of Protected Guanidine Synthesis
EnzymesArginaseSynthesis of arginine mimetics as inhibitors.
EnzymesNitric Oxide Synthase (NOS)Construction of arginine analogues to inhibit NO production.
ReceptorsG-Protein Coupled Receptors (GPCRs)Incorporation of a key pharmacophoric group for ligand binding.

Construction of Bioisosteric Replacements and Mimetic Structures

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. The guanidine group can serve as a bioisostere for other functionalities, and this compound provides a means to incorporate this group in a controlled manner.

The guanidinium group is often considered a bioisostere of a protonated primary amine or an amidinium group, but it can also mimic larger, more complex functionalities. The ability to form multiple hydrogen bonds and its delocalized positive charge make it a versatile replacement for other groups involved in molecular recognition.

Furthermore, the guanidine group can be incorporated into peptidomimetics to mimic the side chain of arginine or to introduce a basic center that can interact with biological targets. Peptidomimetics are designed to overcome the limitations of natural peptides as drugs, such as their poor metabolic stability and low oral bioavailability. The synthesis of guanidine-containing peptidomimetics often relies on the guanidinylation of an amine precursor, a reaction for which this compound is an excellent reagent.

Original Functional GroupBioisosteric ReplacementRationale for Replacement
GuanidineAcylguanidineTo reduce basicity and improve pharmacokinetic properties.
Amine/AmidiniumGuanidineTo enhance binding through multiple hydrogen bonds and ionic interactions.
Peptide LinkageGuanidine-containing non-peptide scaffoldTo create more stable and orally bioavailable peptidomimetics.

Development of Precursors for Pharmacological and Diagnostic Tools

This compound is also instrumental in the synthesis of precursors for specialized pharmacological and diagnostic tools. These tools, which include radiolabeled ligands and fluorescent probes, are essential for studying biological processes at the molecular level and for the diagnosis of diseases.

Radiolabeled Ligands:

Radiolabeled ligands are used in techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize and quantify receptors and enzymes in vivo. The synthesis of these ligands requires the introduction of a radionuclide (e.g., ¹¹C, ¹⁸F, ³H) into a molecule with high affinity and selectivity for a specific biological target. The guanidine-acylguanidine bioisosteric approach has been employed in the design of radioligands, such as tritium-labeled antagonists for the neuropeptide Y Y1 receptor. The synthesis of the non-radioactive precursor for such a radioligand would typically involve the use of a protected guanidinylating agent like this compound to install the guanidine or acylguanidine moiety.

Fluorescent Probes:

Fluorescent probes are molecules that emit light upon excitation and are used to visualize and track biological molecules and processes in cells and tissues. The development of fluorescent probes with high specificity for a particular target is a major focus of chemical biology. Guanidine-containing fluorescent probes have been designed to target specific biological molecules or to sense changes in the cellular environment. The synthesis of these probes often involves the coupling of a fluorophore to a guanidine-bearing targeting moiety. This compound can be used to introduce the guanidine group into the probe's structure in a protected form, allowing for the subsequent attachment of the fluorophore without unwanted side reactions.

The following table highlights the application of this compound in the development of pharmacological and diagnostic tools.

Tool TypeApplicationRole of this compound
Radiolabeled LigandsIn vivo imaging of receptors and enzymes (e.g., PET, SPECT).Synthesis of precursors containing a protected guanidine or acylguanidine moiety.
Fluorescent ProbesVisualization and tracking of biological molecules and processes.Introduction of a protected guanidine group into the probe's structure.

Future Research Trajectories and Emerging Applications of N,n Bis Benzyloxycarbonyl Guanidine

Exploration of Environmentally Benign and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. Future research will likely focus on developing more sustainable methods for the synthesis of N,N'-Bis(benzyloxycarbonyl)guanidine and its derivatives, minimizing the environmental impact. Key areas of exploration include:

Alternative Reagents: A significant focus is on replacing hazardous reagents traditionally used in guanidine (B92328) synthesis. For instance, the use of toxic heavy-metal reagents like mercury(II) chloride could be supplanted by more environmentally friendly alternatives. organic-chemistry.orgrsc.org Research into activators like cyanuric chloride (TCT) for di-Boc-thiourea offers a promising, less toxic, and cost-effective route that could be adapted for benzyloxycarbonyl-protected analogues. organic-chemistry.org

Catalytic Systems: The development of catalytic methods for guanidinylation reactions is a major step towards sustainability. organic-chemistry.orgnih.gov Iron trichloride and other earth-abundant metal catalysts are being explored as less toxic and inexpensive options for promoting these transformations. rsc.orgrsc.org Future work could involve designing specific iron or other benign metal-based catalytic systems for the efficient synthesis of this compound.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Research into one-pot syntheses and tandem reactions, such as the oxidative rearrangement of amidines, could provide more atom-economical routes to guanidines. uantwerpen.be

Green Solvents: The use of environmentally friendly solvents is a cornerstone of green chemistry. Future synthetic protocols for this compound will likely explore the use of greener solvents like dimethyl carbonate. uantwerpen.be

A comparative look at traditional versus potential green synthetic routes is presented below:

FeatureTraditional Synthetic RoutePotential Green Synthetic Route
Activating Agent Mercury(II) chloride rsc.orgtandfonline.comCyanuric chloride, Iron trichloride organic-chemistry.orgrsc.org
Catalyst Stoichiometric reagentsCatalytic amounts of earth-abundant metals rsc.org
Solvent Chlorinated solventsDimethyl carbonate, water organic-chemistry.orguantwerpen.be
Byproducts Toxic heavy-metal waste organic-chemistry.orgLess hazardous byproducts

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries has spurred the adoption of flow chemistry and automated synthesis. Integrating the synthesis and application of this compound into these platforms is a promising avenue for future research.

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mpg.descispace.com The synthesis of this compound and its use in subsequent reactions could be adapted to continuous flow reactors, enabling on-demand production and integration into multi-step automated syntheses. mpg.descispace.com

Automated Peptide Synthesis: Given the importance of the guanidino group in peptides like arginine, automated solid-phase peptide synthesis (SPPS) is a key area for the application of protected guanidines. nih.govchemrxiv.org Future research could focus on optimizing the use of this compound derivatives in automated synthesizers to improve coupling efficiency and yield of complex peptides. nih.govresearchgate.net

High-Throughput Screening: The development of polymer-supported versions of guanidinylating reagents derived from this compound could facilitate high-throughput synthesis and purification of compound libraries for drug discovery. audreyli.com

The table below outlines the potential advantages of integrating this compound chemistry with modern synthesis platforms.

PlatformKey AdvantagesPotential Application for this compound
Flow Chemistry Enhanced safety, scalability, precise reaction control mpg.descispace.comOn-demand synthesis of the reagent and its derivatives; integration into multi-step continuous processes.
Automated Synthesis High throughput, reproducibility, reduced manual labor nih.govresearchgate.netEfficient incorporation of guanidino moieties in automated peptide and oligonucleotide synthesis. chemrxiv.orgresearchgate.net

Expanding the Scope in Enantioselective and Diastereoselective Transformations

Chiral guanidines have emerged as powerful organocatalysts in asymmetric synthesis. researchgate.net This opens up exciting possibilities for the development of novel chiral catalysts derived from this compound.

Chiral Guanidine Catalysts: The guanidinium (B1211019) group's ability to form hydrogen bonds can be exploited in catalyst design to control the stereochemical outcome of reactions. acs.org Future research could involve the synthesis of chiral this compound derivatives and their application as catalysts in a variety of enantioselective transformations, such as Michael additions, Strecker reactions, and Diels-Alder reactions. researchgate.netacs.orgbeilstein-journals.org

Bifunctional Catalysts: The design of bifunctional catalysts that incorporate a chiral guanidine moiety alongside another catalytic group (e.g., a thiourea) can lead to highly efficient and selective transformations. rsc.org this compound could serve as a scaffold for the development of such catalysts.

Memory of Chirality: The stereochemical information of a chiral starting material can be transferred to a product through a process known as memory of chirality. Guanidine derivatives can play a role in such transformations, and future studies could explore this concept with this compound-based systems.

Below is a summary of potential enantioselective reactions where catalysts derived from this compound could be applied.

Reaction TypeSubstratesPotential Product
Michael Addition Enones and nucleophilesChiral carbonyl compounds
Strecker Reaction Imines and cyanide sourcesChiral α-amino nitriles acs.org
Diels-Alder Reaction Dienes and dienophilesChiral cyclic compounds beilstein-journals.org
Hydrophosphonylation Imines and phosphitesChiral α-amino phosphonates rsc.org

Design and Development of Novel Reagents Derived from this compound

The versatility of the guanidine functional group allows for the design of novel reagents with tailored reactivity. This compound can serve as a precursor for a new generation of guanidinylating agents.

Traceless Guanidinylating Reagents: The development of solid-phase guanidinylating reagents where the resin-bound portion is cleaved without leaving a trace on the final product is highly desirable for clean and efficient synthesis. nih.gov this compound could be incorporated into such traceless linkers.

Guanidinylating Agents with Modified Reactivity: By introducing different substituents on the guanidine nitrogen, the reactivity of the guanidinylating agent can be fine-tuned. For example, the synthesis of N,N'-di-Cbz-N"-trifluoromethanesulfonyl-guanidine creates a highly reactive reagent for the guanidinylation of even unreactive aromatic amines. google.com

Fluorophilic Tagging Reagents: The benzyloxycarbonyl group can be modified with fluorinated chains to create fluorophilic tagging reagents. researchgate.net This strategy facilitates the purification of synthetic peptides and other molecules using fluorous reverse-phase chromatography.

The following table illustrates potential novel reagents derived from this compound.

Reagent TypePotential ApplicationAdvantage
Resin-Bound Guanidinylating Agent Solid-phase synthesis of guanidine-containing compounds. nih.govSimplified purification and automation. audreyli.com
N"-Triflyl-N,N'-Bis(benzyloxycarbonyl)guanidine Guanidinylation of sterically hindered or electron-deficient amines. google.comEnhanced reactivity and broader substrate scope.
Fluorous-Tagged Benzyloxycarbonyl Guanidine Purification of synthetic peptides and other biomolecules. researchgate.netFacile separation based on fluorine content.

Advanced Mechanistic Studies and Computational Modeling for Predictive Synthesis

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricacies of reactions involving this compound.

Kinetic Studies: Detailed kinetic analysis of guanidinylation reactions can provide valuable insights into the reaction mechanism and the role of different catalysts and reagents.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction pathways, providing a theoretical framework for understanding reactivity and selectivity. This can aid in the design of more efficient catalysts and the prediction of reaction outcomes.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to monitor reaction progress and identify reactive intermediates, contributing to a more complete mechanistic picture.

By combining these approaches, researchers can develop predictive models for guanidinylation reactions, accelerating the discovery of new synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-Bis(benzyloxycarbonyl)guanidine, and how can high yields be ensured?

  • Methodology : The compound is synthesized via a two-step protection strategy. Guanidine hydrochloride is treated with benzyloxycarbonyl (Cbz) chloride under basic conditions (NaOH) in a biphasic system (DCM/H₂O) at 0°C. Critical steps include slow addition of Cbz chloride to prevent side reactions and recrystallization from methanol to purify the product . Alternatively, Mitsunobu conditions (DIAD, PPh₃ in THF) can couple alcohols with pre-formed bis-Cbz guanidine, enabling modular derivatization .
  • Key Considerations : Maintaining low temperatures (0°C) during Cbz protection and using anhydrous THF in coupling reactions minimizes hydrolysis and improves yields.

Q. Which spectroscopic and chromatographic methods validate the structure and purity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.34 ppm, Cbz-CH₂ at δ 5.11 ppm) and guanidine backbone integrity .
  • IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) from Cbz groups and N-H vibrations (~3300 cm⁻¹) .
  • HPLC/ESI-HRMS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 328) .

Advanced Research Questions

Q. How do reaction parameters influence guanylation efficiency in peptidomimetic synthesis using this compound?

  • Optimization Strategies :

  • Solvent Choice : THF enhances nucleophilicity of alcohol intermediates in Mitsunobu reactions, while DCM is preferred for Cbz protection due to immiscibility with water .
  • Stoichiometry : A 1.5:1 molar ratio of PPh₃ to DIAD minimizes byproducts during coupling .
  • Temperature Control : Reactions at -5°C improve regioselectivity for secondary alcohols .
    • Challenges : Competing O-alkylation or overprotection can occur if reagent addition rates are not tightly controlled .

Q. What strategies prevent premature deprotection or side reactions in multi-step syntheses involving bis-Cbz guanidine?

  • Protection-Deprotection Tactics :

  • Acid Sensitivity : Avoid protic acids (e.g., TFA) until final deprotection; use tert-butoxycarbonyl (Boc) groups for orthogonal protection .
  • Reductive Conditions : Catalytic hydrogenation (Pd/C, H₂) selectively removes Cbz groups without disrupting guanidine cores .
    • Stability Monitoring : Track intermediates via TLC (Rf shifts) or in situ IR to detect undesired carbamate cleavage .

Q. How is this compound applied in coordination chemistry, and what structural features govern its metal-binding behavior?

  • Case Study : In osmium complexes, the bis-Cbz guanidine acts as a neutral ligand, coordinating via the imine nitrogen. The steric bulk of Cbz groups influences metal-ligand bond angles (e.g., [(η⁶-cymene)OsCl(H₂L)]⁺ complexes) .
  • Design Considerations :

  • Chelation Effects : Planar C₃N₃O₄ guanidine cores enable π-backbonding with transition metals .
  • Steric Tuning : Substituents on the Cbz rings modulate solubility and metal selectivity (e.g., electron-withdrawing groups enhance Lewis acidity) .

Data Contradictions and Resolutions

  • Synthetic Yields : reports 60% yield via direct Cbz protection, while achieves >70% using Mitsunobu coupling. This discrepancy highlights the trade-off between simplicity (direct method) and versatility (coupling approach).
  • Deprotection Efficiency : Acidic deprotection (TFA) in risks carbamate cleavage, whereas catalytic hydrogenation ( ) offers cleaner outcomes. Researchers should prioritize reaction goals (speed vs. purity) when selecting methods.

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